molecular formula C16H23N5O B6598564 Dimpropyridaz CAS No. 1403615-77-9

Dimpropyridaz

Cat. No.: B6598564
CAS No.: 1403615-77-9
M. Wt: 301.39 g/mol
InChI Key: NQPGZXOPMRKAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Dimpropyridaz, also known as N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-(pyridazin-4-yl)-1H-pyrazole-4-carboxamide, is a novel insecticide that has been discovered and optimized at BASF . This compound has a unique mode of action and is used to control many aphid species as well as whiteflies and other piercing-sucking insects .

Target of Action

The primary target of this compound is the insect chordotonal neurons . Chordotonal neurons are stretch receptors found in insects and crustaceans that detect mechanical forces like vibration and tension. They play a crucial role in the insect’s sensory system.

Mode of Action

This compound and other tertiary amide pyridazine pyrazolecarboxamides (PPCs) are proinsecticides that are converted in vivo into secondary amide active forms by N-dealkylation . The active secondary amide metabolites of PPCs potently inhibit the function of insect chordotonal neurons . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of PPCs silence chordotonal neurons and decrease intracellular Ca2+ levels .

Biochemical Pathways

The effects of Group 9 and 29 insecticides require TRPV (Transient Receptor Potential Vanilloid) channels, but PPCs act in a TRPV-independent fashion , without compromising cellular responses to Group 9 and 29 insecticides . This places the molecular PPC target upstream of TRPVs, indicating that PPCs affect a different biochemical pathway .

Pharmacokinetics

As a proinsecticide, this compound is activated in target insects to secondary amide forms . This activation process is crucial for the compound’s bioavailability.

Result of Action

The result of this compound’s action is the inhibition of the firing of chordotonal organs . This inhibition occurs at a site upstream of TRPVs and is TRPV-independent . This unique mode of action provides a novel approach for resistance management in pest control .

Biochemical Analysis

Biochemical Properties

Dimpropyridaz plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is converted in vivo into secondary amide active forms through N-dealkylation . These active metabolites potently inhibit the function of insect chordotonal neurons by silencing them and decreasing intracellular Ca2+ levels . Unlike other insecticides that require TRPV (Transient Receptor Potential Vanilloid) channels, this compound acts in a TRPV-independent fashion, placing its molecular target upstream of TRPVs .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the function of insect chordotonal neurons, which are essential for mechanosensation and proprioception . By silencing these neurons, this compound disrupts the normal signaling pathways and decreases intracellular Ca2+ levels . This inhibition leads to a reduction in the firing of chordotonal organs, ultimately affecting the insect’s ability to sense its environment and move properly .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into secondary amide active forms that inhibit the firing of chordotonal organs . This inhibition occurs at a site upstream of TRPV channels and is TRPV-independent . The active metabolites of this compound silence chordotonal neurons by decreasing intracellular Ca2+ levels, providing a novel mode of action for resistance management .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and undergoes degradation to form secondary amide metabolites, which are biologically active . Long-term studies have shown that this compound maintains its efficacy in controlling insect pests over extended periods . The stability and degradation of this compound can vary depending on environmental conditions and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively controls insect pests without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential harm to non-target organisms . Threshold effects have been identified, indicating the importance of optimizing dosage levels to achieve maximum efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including N-dealkylation to form secondary amide active metabolites . These metabolites interact with enzymes and cofactors, leading to the inhibition of chordotonal neuron function . The metabolic pathways of this compound also involve changes in metabolic flux and metabolite levels, which contribute to its overall efficacy as an insecticide .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its insecticidal activity . The transport and distribution of this compound are crucial for its effectiveness in controlling insect pests .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects at the appropriate sites, leading to the inhibition of chordotonal neuron function and disruption of insect behavior .

Preparation Methods

The synthesis of Dimpropyridaz begins with 3-methyl-2-butanone, which is converted into the corresponding hydrazone. This intermediate is then reacted with ethyl 2-acetyl-3-ethoxyacrylate to form a β-ketoester. The β-ketoester undergoes cyclization under reductive conditions to yield the trisubstituted pyrazole derivative . Industrial production methods involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Dimpropyridaz undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically secondary amides and substituted derivatives of the parent compound .

Properties

IUPAC Name

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPGZXOPMRKAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894943
Record name 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403615-77-9
Record name Dimpropyridaz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20894943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMPROPYRIDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.